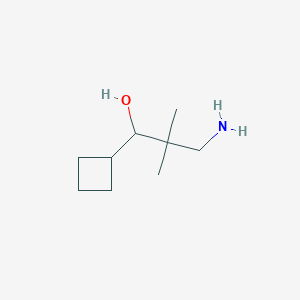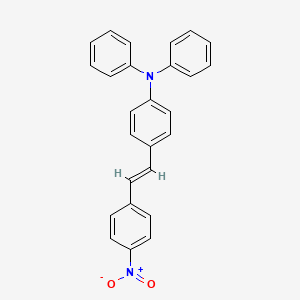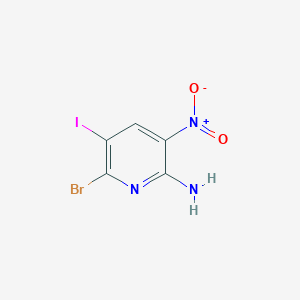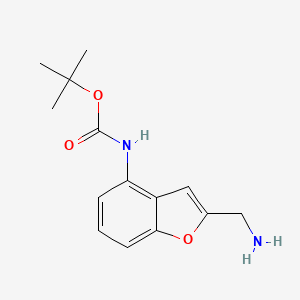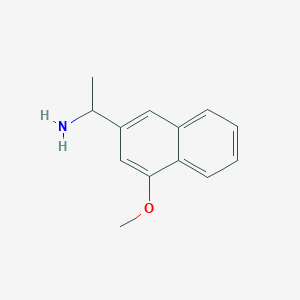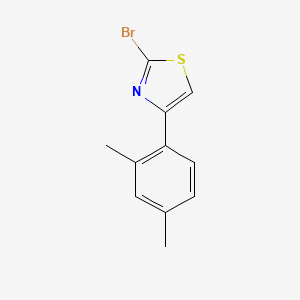
2-Bromo-4-(2,4-dimethylphenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(2,4-dimethylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromo group at the 2-position and a 2,4-dimethylphenyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,4-dimethylphenyl)thiazole typically involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or ethyl acetate and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(2,4-dimethylphenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromo group or to modify the thiazole ring
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiazoles and modified thiazole rings
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(2,4-dimethylphenyl)thiazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its activity.
Industrial Applications: It is used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(2,4-dimethylphenyl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways. These interactions lead to the observed biological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-phenylthiazole
- 2-Bromo-4-(4-methylphenyl)thiazole
- 2-Bromo-4-(2,5-dimethylphenyl)thiazole
Uniqueness
2-Bromo-4-(2,4-dimethylphenyl)thiazole is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its biological activity and chemical reactivity. The specific substitution pattern on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Eigenschaften
Molekularformel |
C11H10BrNS |
|---|---|
Molekulargewicht |
268.17 g/mol |
IUPAC-Name |
2-bromo-4-(2,4-dimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNS/c1-7-3-4-9(8(2)5-7)10-6-14-11(12)13-10/h3-6H,1-2H3 |
InChI-Schlüssel |
MBQYMNFKYWDJPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


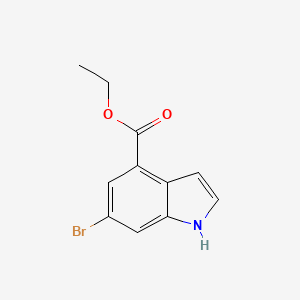
phosphanium chloride](/img/structure/B13148488.png)
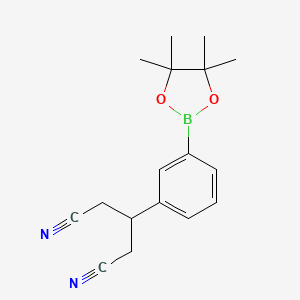
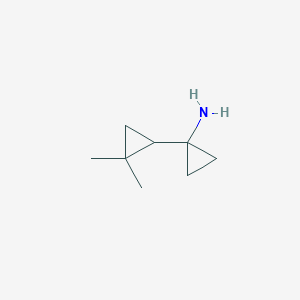
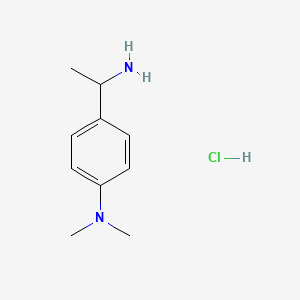

![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)

